molecular formula C20H21ClN4O3S B2841976 N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide CAS No. 1042693-22-0

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

Cat. No. B2841976
CAS RN: 1042693-22-0
M. Wt: 432.92
InChI Key: ICIVUDRFDPRSCL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H21ClN4O3S and its molecular weight is 432.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on novel organic compounds often focuses on synthesizing derivatives with potential biological activities. For example, a study detailed the synthesis of various heterocyclic compounds derived from natural products, exploring their anti-inflammatory and analgesic properties. Such studies indicate a broad interest in the development of new therapeutic agents based on complex organic chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

The search for new antimicrobial agents leads to the exploration of compounds with unique structural features. Research into derivatives of known pharmaceuticals, modifying them to enhance efficacy or reduce resistance, is common. For instance, the synthesis and antimicrobial activity of benzoxazole derivatives, which showed promising results against various bacterial strains, illustrate the ongoing efforts to tackle infectious diseases with novel chemistry (Temiz‐Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005).

Enzyme Inhibition and Drug Discovery

The design and synthesis of compounds targeting specific enzymes or receptors are crucial in drug discovery. Studies often involve the computational modeling and pharmacological evaluation of new compounds for their potential as CNS agents, anticancer drugs, or inhibitors of specific biological pathways. For example, the development of compounds as GABAA receptor antagonists for their potential anticonvulsant properties represents a direct application of organic synthesis in addressing neurological disorders (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-28-17-8-7-13(21)11-15(17)24-18(26)12-16-19(27)22-9-10-25(16)20(29)23-14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3,(H,22,27)(H,23,29)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVUDRFDPRSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

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